molecular formula C20H18N4O3S B14977292 7-[4-(Benzyloxy)phenyl]-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

7-[4-(Benzyloxy)phenyl]-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B14977292
M. Wt: 394.4 g/mol
InChI Key: MOWWOFLFVYVRKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[4-(Benzyloxy)phenyl]-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a complex heterocyclic compound This compound is part of the triazolopyrimidine family, which is known for its diverse pharmacological activities The structure of this compound includes a triazole ring fused with a pyrimidine ring, along with a benzyloxyphenyl group and a methylsulfanyl group

Preparation Methods

The synthesis of 7-[4-(Benzyloxy)phenyl]-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves multi-step synthetic routes One common method involves the cyclization of appropriate precursors under specific reaction conditionsThe benzyloxyphenyl and methylsulfanyl groups are then introduced through substitution reactions .

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems, controlled reaction environments, and efficient purification techniques.

Chemical Reactions Analysis

7-[4-(Benzyloxy)phenyl]-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and coupling reagents like palladium catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

7-[4-(Benzyloxy)phenyl]-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-[4-(Benzyloxy)phenyl]-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The molecular pathways involved in its action include inhibition of kinase activity and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 7-[4-(Benzyloxy)phenyl]-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid include other triazolopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical properties and biological activities.

Properties

Molecular Formula

C20H18N4O3S

Molecular Weight

394.4 g/mol

IUPAC Name

2-methylsulfanyl-7-(4-phenylmethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C20H18N4O3S/c1-28-20-22-19-21-16(18(25)26)11-17(24(19)23-20)14-7-9-15(10-8-14)27-12-13-5-3-2-4-6-13/h2-11,17H,12H2,1H3,(H,25,26)(H,21,22,23)

InChI Key

MOWWOFLFVYVRKT-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN2C(C=C(NC2=N1)C(=O)O)C3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.